molecular formula C11H9NO5 B3066097 1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 70120-40-0

1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No. B3066097
CAS RN: 70120-40-0
M. Wt: 235.19 g/mol
InChI Key: AWZUHVDJTBEXNW-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-diones are a class of organic compounds characterized by a five-membered pyrrolidine ring . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis route for “1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The structure of pyrrolidine-2,5-diones includes a five-membered pyrrolidine ring. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-diones would depend on the specific functional groups present in the molecule. Pyrrolidine derivatives can undergo various chemical reactions, including addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrrolidine-2,5-diones have a molecular weight of around 235.19 g/mol.

Mechanism of Action

The mechanism of action of pyrrolidine-2,5-diones would depend on their specific biological target. Pyrrolidine derivatives have been found to exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .

Future Directions

The future research directions for pyrrolidine-2,5-diones could involve exploring their potential as therapeutic agents for various diseases, given their diverse biological activities . Further studies could also investigate the synthesis of new pyrrolidine derivatives with different biological profiles .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-8-4-2-1-3-7(8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZUHVDJTBEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579210
Record name 1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70120-40-0
Record name 1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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